molecular formula C5H7BrF2O2 B14122747 Isopropyl 2-bromo-2,2-difluoroacetate

Isopropyl 2-bromo-2,2-difluoroacetate

Cat. No.: B14122747
M. Wt: 217.01 g/mol
InChI Key: IWVAHMZNWCTWBQ-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C5H8BrF2O2. It is a derivative of acetic acid, where the hydrogen atoms are replaced by bromine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2-bromo-2,2-difluoroacetic acid with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-Bromo-2,2-difluoroacetic acid+IsopropanolIsopropyl 2-bromo-2,2-difluoroacetate+Water\text{2-Bromo-2,2-difluoroacetic acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} 2-Bromo-2,2-difluoroacetic acid+Isopropanol→Isopropyl 2-bromo-2,2-difluoroacetate+Water

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain a steady production rate. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products

    Nucleophilic Substitution: The major products are substituted derivatives of this compound.

    Reduction: The major product is isopropyl 2,2-difluoroethanol.

    Oxidation: The major product is 2-bromo-2,2-difluoroacetic acid.

Scientific Research Applications

Isopropyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of isopropyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the difluoromethyl group into target molecules.

Comparison with Similar Compounds

Isopropyl 2-bromo-2,2-difluoroacetate can be compared with other similar compounds such as:

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with an ethyl group instead of an isopropyl group. It is also used as an intermediate in organic synthesis.

    Methyl 2-bromo-2,2-difluoroacetate: Contains a methyl group and is used in similar applications as this compound.

    2-Bromo-2,2-difluoroacetic acid: The parent acid of this compound, used in the synthesis of various esters and amides.

This compound is unique due to its specific reactivity and the presence of the isopropyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C5H7BrF2O2

Molecular Weight

217.01 g/mol

IUPAC Name

propan-2-yl 2-bromo-2,2-difluoroacetate

InChI

InChI=1S/C5H7BrF2O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3

InChI Key

IWVAHMZNWCTWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(F)(F)Br

Origin of Product

United States

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